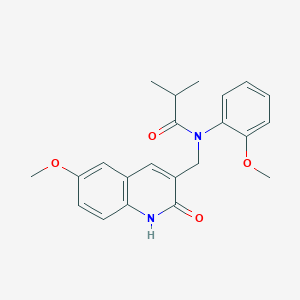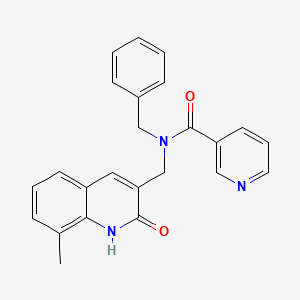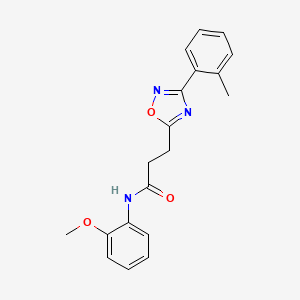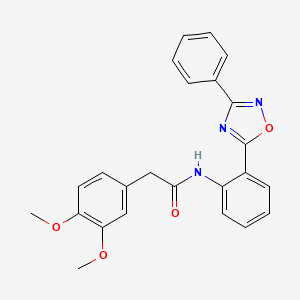
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of compounds known as oxadiazoles, which have been found to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, it has been proposed that 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell proliferation, survival, and differentiation. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been found to possess anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer. 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to possess potent anticancer activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanism of action of anticancer agents. However, 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide also has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vitro assays. In addition, the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of research is to further elucidate the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. This could involve studying the interaction of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide with specific enzymes and signaling pathways. Another area of research is to investigate the potential of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, there is a need for further studies to evaluate the toxicity and pharmacokinetics of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide in vivo, which will be important for its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide as a yellow solid. The purity of 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. In addition, 2-(3,4-dimethoxyphenyl)-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to possess anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-20-13-12-16(14-21(20)30-2)15-22(28)25-19-11-7-6-10-18(19)24-26-23(27-31-24)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZDGCFDXPYRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

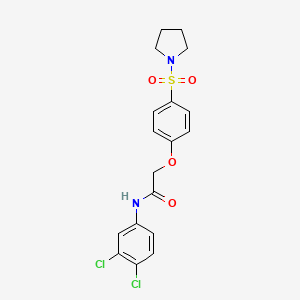
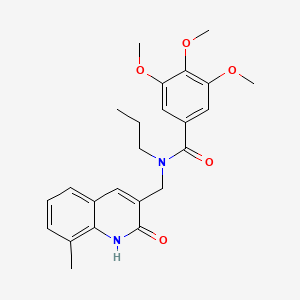
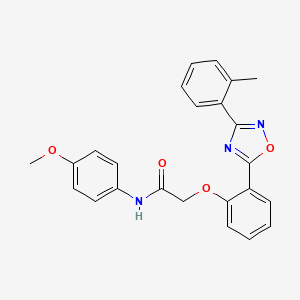
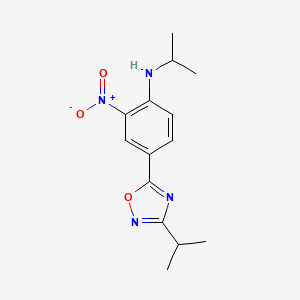
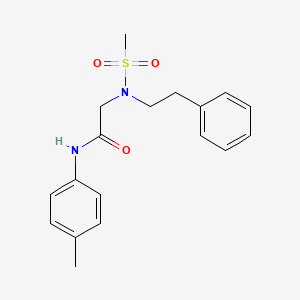

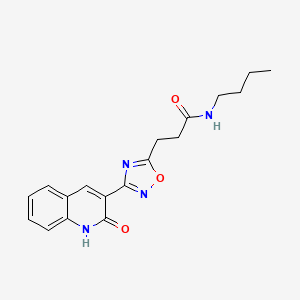
![N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7705188.png)
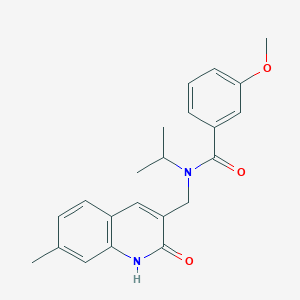
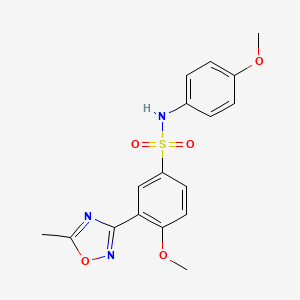
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7705204.png)
